molecular formula C11H10N2O5S B3373657 5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid CAS No. 1011397-44-6

5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid

Cat. No.: B3373657
CAS No.: 1011397-44-6
M. Wt: 282.27 g/mol
InChI Key: JGXGFDQDXVJUNO-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid is a heterocyclic compound that contains a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with a suitable sulfonyl chloride, followed by cyclization and oxidation steps. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted thiadiazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(4-Methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory metabolites . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid is unique due to its thiadiazine ring, which imparts specific chemical and biological properties not found in indole or imidazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c1-18-8-4-2-7(3-5-8)9-6-10(11(14)15)13-19(16,17)12-9/h2-6,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXGFDQDXVJUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NS(=O)(=O)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147037
Record name 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(4-methoxyphenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011397-44-6
Record name 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(4-methoxyphenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid
Reactant of Route 2
5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid
Reactant of Route 3
5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid
Reactant of Route 4
5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid
Reactant of Route 5
5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid
Reactant of Route 6
5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid

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